molecular formula C16H14ClN3O2 B10986250 N-(6-chloropyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

N-(6-chloropyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

Cat. No.: B10986250
M. Wt: 315.75 g/mol
InChI Key: GOPAFAWRQBRSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an indole moiety linked via an ether bond to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituent at the 3-position.

    Indole Derivative Preparation: The indole derivative is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The pyridine intermediate and the indole derivative are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Final Acetamide Formation: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-pyridinyl)methyl-N-methylethanimidamide
  • (1E)-N-(6-Chloro-3-pyridinyl)methyl-N,N′-dimethylethanimidamide

Uniqueness

N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to its specific combination of a chloropyridine and an indole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-2-(1-methylindol-4-yl)oxyacetamide

InChI

InChI=1S/C16H14ClN3O2/c1-20-8-7-12-13(20)3-2-4-14(12)22-10-16(21)19-11-5-6-15(17)18-9-11/h2-9H,10H2,1H3,(H,19,21)

InChI Key

GOPAFAWRQBRSBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.